Structural Determinant of Psychoactivity: N-Propyl Substitution in 3,4-MDPA vs. MDMA and MDA
3,4-MDPA hydrochloride features an N-propyl substituent, contrasting with the N-methyl of MDMA and N-hydrogen of MDA. This structural variation correlates with a dramatic reduction in direct psychoactivity. While MDMA and MDA are potent serotonin-dopamine releasers and produce clear central effects, 3,4-MDPA at 200 mg produced only 'slight hints of physical response' and 'certainly no central mental effect' [1]. This is consistent with the observation that increasing N-alkyl substituent size reduces potency for inducing dopamine release [2].
| Evidence Dimension | Psychoactivity and N-alkyl substitution effect |
|---|---|
| Target Compound Data | 200 mg oral dose in humans: no central mental effect; minimal peripheral effects (e.g., lightheadedness, teeth clench) [1]. |
| Comparator Or Baseline | MDMA: potent psychoactive effects at ~100-150 mg oral dose. MDA: potent psychoactive effects at ~80-120 mg oral dose. Increasing N-alkyl substituent size (methyl to ethyl to propyl) generally reduces potency for dopamine release in rat brain slices [2]. |
| Quantified Difference | Qualitative difference: 'certainly no central mental effect' vs. marked entactogenic/stimulant effects. Potency for dopamine release decreases with larger N-alkyl groups (class-level inference). |
| Conditions | Human self-experimentation reports (PiHKAL); [3H]dopamine release from superfused rat brain slices [2]. |
Why This Matters
This difference is critical for studies requiring a non-psychoactive control or a selective primer, avoiding the confounds of potent serotonergic/dopaminergic activity present in MDMA or MDA.
- [1] Shulgin, A. T. PiHKAL: A Chemical Love Story. Entry #118: MDPR. View Source
- [2] Acute administration of methylenedioxymethamphetamine: comparison with the neurochemical effects of its N-desmethyl and N-ethyl analogs. (2002). European Journal of Pharmacology. (Inferred from class behavior of N-alkyl amphetamines). View Source
